molecular formula C17H12F3NO3 B609565 NHI-2

NHI-2

Cat. No.: B609565
M. Wt: 335.28 g/mol
InChI Key: YPPFWRWCZNXINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Future Directions

Trifluoromethylated compounds are of significant interest in the pharmaceutical industry, and indole is a common motif in biologically active compounds . Therefore, this compound could potentially be of interest in drug discovery and development research.

Mechanism of Action

Target of Action

NHI-2, also known as Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate, is a potent inhibitor of Lactate Dehydrogenase A (LDH-A) . LDH-A is a key enzyme necessary to sustain glycolysis, the major pathway used by many cancer cells for cell growth and proliferation .

Mode of Action

This compound interacts with LDH-A, reducing its activity and thereby disrupting the glycolytic pathway . This interaction leads to a decrease in lactate production, a key component of the Warburg effect observed in many cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is glycolysis . By inhibiting LDH-A, this compound disrupts this pathway, leading to a reduction in lactate production. This can have downstream effects on the energy production and survival of cancer cells, particularly those that rely heavily on glycolysis for their energy needs .

Pharmacokinetics

This suggests that it may have good bioavailability, allowing it to effectively reach and interact with its target, LDH-A .

Result of Action

The inhibition of LDH-A by this compound leads to a reduction in lactate production in cells . This can inhibit the growth of cancer cells, particularly those that rely on glycolysis for energy production . For instance, this compound has been shown to inhibit the growth of pancreatic cancer LPC006 and PANC-1 cells .

Action Environment

The efficacy of this compound can be influenced by the environment within the cell. For example, this compound has been shown to be more effective under hypoxic conditions, which are often present within tumors . This is likely due to the reliance of cancer cells on glycolysis under these conditions, making them more susceptible to LDH-A inhibition .

Biochemical Analysis

Biochemical Properties

NHI-2 plays a significant role in biochemical reactions, particularly in the context of cancer metabolism. It interacts with LDH-A, an enzyme that catalyzes the conversion of lactate and NAD+ to pyruvate and NADH in the final step of anaerobic glycolysis . This interaction inhibits the enzyme, thereby reducing lactate production, a hallmark of cancer cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering metabolic pathways. Specifically, this compound has been shown to inhibit cell growth in pancreatic cancer LPC006 and PANC-1 cells and enhance the antiproliferative effects of Gemcitabine . It also caused apoptosis in colon cancer HCT116 cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with LDH-A, leading to enzyme inhibition . This interaction disrupts the normal function of LDH-A, leading to a decrease in lactate production and changes in cellular metabolism .

Temporal Effects in Laboratory Settings

Over time, this compound continues to exhibit its inhibitory effects on LDH-A, leading to sustained alterations in cellular metabolism

Metabolic Pathways

This compound is involved in the glycolysis pathway, where it interacts with the enzyme LDH-A . By inhibiting LDH-A, this compound disrupts the conversion of lactate to pyruvate, thereby affecting the overall flux of the glycolysis pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NHI 2 involves several steps, starting with the preparation of the indole core. The key steps include:

Industrial Production Methods

Industrial production of NHI 2 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

NHI 2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

NHI 2 is unique among LDHA inhibitors due to its high cell permeability and potent anti-glycolytic activity. Similar compounds include:

NHI 2 stands out due to its higher potency and cell permeability, making it a more effective tool for studying glycolysis and developing cancer therapies .

Properties

IUPAC Name

methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO3/c1-24-16(22)15-9-12-13(17(18,19)20)7-11(8-14(12)21(15)23)10-5-3-2-4-6-10/h2-9,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPFWRWCZNXINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C(C=C2N1O)C3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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